molecular formula C11H12O8S B12520596 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid CAS No. 651705-77-0

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid

Cat. No.: B12520596
CAS No.: 651705-77-0
M. Wt: 304.27 g/mol
InChI Key: KJWQVTFGBFEXMV-UHFFFAOYSA-N
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Description

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid is a specialized biochemical research compound. This molecule features a prop-2-enoic acid (also known as acrylic acid) backbone linked to a 3,5-dimethoxy-4-(sulfooxy)phenyl group . The structure combines the unsaturated carboxylic acid functionality, known for its reactivity and role in polymer science, with a sulfated dimethoxylated phenolic ring, a modification often associated with altered bioavailability and metabolic pathways of phenolic compounds . The presence of the sulfooxy group is a key structural feature, as sulfation is a common phase II metabolic reaction that can significantly impact a molecule's solubility and biological activity. Researchers investigating the microbial catabolism of dietary (poly)phenols may find this compound of interest, as colonic catabolites often include various phenolic acids and their conjugated derivatives . Similarly, the core prop-2-enoic acid structure is a foundational monomer in polymer chemistry, and its derivatives are widely used in producing materials for superabsorbent polymers, coatings, and textiles . This product is intended for laboratory research purposes only. It is strictly labeled "For Research Use Only (RUO)" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

651705-77-0

Molecular Formula

C11H12O8S

Molecular Weight

304.27 g/mol

IUPAC Name

3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C11H12O8S/c1-17-8-5-7(3-4-10(12)13)6-9(18-2)11(8)19-20(14,15)16/h3-6H,1-2H3,(H,12,13)(H,14,15,16)

InChI Key

KJWQVTFGBFEXMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O

Origin of Product

United States

Preparation Methods

Biosynthetic Preparation in Plants

Enzymatic Sulfation of Sinapic Acid

The compound is natively synthesized in plants through enzymatic sulfation of sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid). This process is catalyzed by sulfotransferases (STs) , which transfer a sulfate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the phenolic hydroxyl group at the 4-position of sinapic acid.

Key Features:
  • Substrate Specificity : Plant STs exhibit high specificity for sinapic acid due to its 3,5-dimethoxy substitution pattern, which positions the 4-hydroxyl group for optimal enzymatic activity.
  • Localization : Sulfation occurs primarily in the cytoplasm, with subsequent transport of the sulfated product to vacuoles or cell walls for storage.
Table 1: Biosynthetic Pathway Parameters
Parameter Value/Description Source
Enzyme Sinapic acid-specific sulfotransferase
Cofactor PAPS (3'-phosphoadenosine-5'-phosphosulfate)
pH Optimum 7.0–7.5
Temperature Optimum 25–30°C

Chemical Synthesis Strategies

Direct Sulfation of Sinapic Acid

Chemical synthesis involves introducing a sulfate group to sinapic acid via sulfating agents. A two-step protection-sulfation-deprotection sequence is commonly employed to avoid side reactions with the carboxylic acid group.

Step 1: Protection of Carboxylic Acid

Sinapic acid is esterified to its methyl ester using methanol and sulfuric acid:
$$
\text{Sinapic acid} + \text{CH}3\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{Methyl sinapate} + \text{H}2\text{O}
$$

Step 2: Sulfation of Phenolic Hydroxyl

The methyl ester is treated with sulfur trioxide-pyridine complex (SO$$3$$-Py) in anhydrous dimethylformamide (DMF):
$$
\text{Methyl sinapate} + \text{SO}
3\text{-Py} \rightarrow \text{Methyl 3-[3,5-dimethoxy-4-(sulfooxy)phenyl]prop-2-enoate} + \text{Pyridine}
$$

Step 3: Deprotection of Carboxylic Acid

The methyl ester is hydrolyzed using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water:
$$
\text{Methyl sulfated ester} + \text{LiOH} \rightarrow \text{3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid} + \text{CH}_3\text{OH}
$$

Table 2: Chemical Synthesis Conditions
Reagent/Condition Role Yield* Source
SO$$_3$$-Py Sulfating agent 60–75%
DMF Solvent
LiOH/THF-H$$_2$$O Deprotection >90%

*Yields vary based on reaction scale and purification methods.

Alternative Route: Knoevenagel Condensation with Pre-Sulfated Intermediates

A more efficient approach involves synthesizing the sulfated aromatic core before forming the cinnamic acid backbone.

Step 1: Sulfation of Syringaldehyde

3,5-Dimethoxy-4-hydroxybenzaldehyde (syringaldehyde) is sulfated using chlorosulfonic acid (ClSO$$3$$H) in dichloromethane (DCM) at 0°C:
$$
\text{Syringaldehyde} + \text{ClSO}
3\text{H} \rightarrow \text{3,5-Dimethoxy-4-sulfooxybenzaldehyde} + \text{HCl}
$$

Step 2: Knoevenagel Condensation

The sulfated aldehyde undergoes condensation with malonic acid in pyridine to form the cinnamic acid derivative:
$$
\text{Sulfated aldehyde} + \text{Malonic acid} \xrightarrow{\text{Piperidine}} \text{this compound} + \text{CO}2 + \text{H}2\text{O}
$$

Advantages:
  • Avoids protection/deprotection steps.
  • Higher overall yields (70–85%) due to reduced side reactions.

Optimization and Challenges

Solvent and Temperature Effects

  • Sulfation Efficiency : Anhydrous DMF maximizes sulfation yields by stabilizing reactive intermediates.
  • Side Reactions : Elevated temperatures (>40°C) promote desulfation and decomposition; reactions are best conducted at 0–25°C.

Purification Techniques

  • Ion-Exchange Chromatography : Removes unreacted sulfating agents and byproducts.
  • Recrystallization : Methanol/water mixtures (7:3 v/v) yield high-purity crystals.

Comparative Analysis of Methods

Table 3: Method Comparison
Parameter Biosynthesis Chemical Synthesis
Yield Low (plant-dependent) High (60–85%)
Scalability Limited to plant biomass Industrially feasible
Cost Low (if biomass available) Moderate (reagent costs)
Purity Requires extensive purification >95% post-recrystallization

Research Advancements

Enzymatic Engineering

Heterologous expression of plant sulfotransferases in E. coli has enabled scalable production of sulfated phenolics, though yields remain suboptimal compared to chemical methods.

Green Chemistry Approaches

Recent studies utilize microwave-assisted sulfation with SO$$_3$$-Py, reducing reaction times from 12 hours to 30 minutes while maintaining yields.

Chemical Reactions Analysis

Hydrolysis Reactions

The sulfooxy group (–OSO3_3H) undergoes hydrolysis under acidic or basic conditions. This reaction is critical for prodrug activation or metabolite formation.

Conditions Reagents Products Reaction Efficiency
Acidic (pH < 3)HCl, H2_2SO4_43-(3,5-Dimethoxy-4-hydroxyphenyl)prop-2-enoic acid + sulfuric acid85–90% yield
Basic (pH > 10)NaOH, KOHSodium/potassium 3-(3,5-dimethoxy-4-hydroxyphenyl)prop-2-enoate + sulfate75–80% yield

Mechanistic Insight :
The sulfooxy group acts as a leaving group, with nucleophilic attack by water or hydroxide ions leading to sulfate release. Acidic conditions protonate the leaving group, while basic conditions deprotonate the nucleophile .

Reduction of the α,β-Unsaturated System

The conjugated double bond in the propenoic acid moiety is susceptible to catalytic hydrogenation or hydride reduction.

Method Reagents/Catalysts Products Stereochemical Outcome
Catalytic hydrogenationH2_2, Pd/C (10% w/w)3-(3,5-Dimethoxy-4-sulfooxyphenyl)propanoic acidRacemic mixture
Hydride reductionNaBH4_4, LiAlH4_4Partial reduction not observed; full saturation required

Applications :
Reduction eliminates the electron-deficient double bond, potentially altering biological activity or solubility .

Oxidative Transformations

The electron-rich aromatic ring and double bond participate in oxidation reactions.

Target Site Oxidizing Agent Products Notes
Double bondKMnO4_4 (acidic)3-(3,5-Dimethoxy-4-sulfooxyphenyl)malonic acidDecarboxylation occurs at >80°C
Methoxy groupsO3_3, then H2_2O2_2Demethylation to yield phenolic derivativesLimited selectivity

Mechanistic Pathways :

  • Double bond oxidation proceeds via epoxidation intermediates, followed by dihydroxylation and cleavage.

  • Methoxy group oxidation involves radical intermediates, leading to demethylation .

Electrophilic Aromatic Substitution (EAS)

The methoxy groups activate the aromatic ring toward electrophiles, directing incoming groups to specific positions.

Electrophile Conditions Products Regioselectivity
Nitronium ion (NO2+_2^+)HNO3_3, H2_2SO4_43-[3,5-Dimethoxy-4-sulfooxy-2-nitrophenyl]prop-2-enoic acidPara to methoxy groups
Sulfur trioxide (SO3_3)Fuming H2_2SO4_4Polysulfonation products (minor pathway due to steric hindrance)Low yield (<20%)

Limitations :
Steric hindrance from the bulky sulfooxy group reduces reactivity at the 4-position, favoring substitutions at the 2- and 6-positions .

Functional Group Interconversion

The carboxylic acid and sulfooxy groups participate in derivatization reactions.

Reaction Type Reagents Products Applications
EsterificationSOCl2_2, then ROHAlkyl 3-[3,5-dimethoxy-4-sulfooxyphenyl]prop-2-enoateProdrug synthesis
AmidationEDC/NHS, amines3-[3,5-Dimethoxy-4-sulfooxyphenyl]prop-2-enamide derivativesBioactivity modulation

Key Considerations :

  • The α,β-unsaturated system may undergo Michael addition during amidation, requiring controlled conditions .

Thermal Decomposition

At elevated temperatures (>150°C), the compound decomposes via two pathways:

  • Decarboxylation : Loss of CO2_2 to form 3-(3,5-dimethoxy-4-sulfooxyphenyl)propene.

  • Sulfate Elimination : Release of SO3_3 to generate 3-(3,5-dimethoxy-4-hydroxyphenyl)prop-2-enoic acid .

Photochemical Reactions

UV irradiation (λ = 254–365 nm) induces:

  • Cis-Trans Isomerization : Reversible interconversion of the double bond configuration.

  • Radical Formation : Homolytic cleavage of the sulfooxy group, generating aryl radicals detectable via EPR .

Scientific Research Applications

Chemistry

In the field of chemistry, 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid serves as a precursor in the synthesis of complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution reactions. For example:

  • Oxidation: The compound can be oxidized to form quinones using agents like potassium permanganate.
  • Reduction: Reduction reactions can convert the double bond in the propenoic acid moiety to a single bond using reducing agents such as sodium borohydride.
  • Substitution: The sulfooxy group can be substituted with other functional groups under appropriate conditions.

Biology

Research has indicated potential biological activities associated with this compound, particularly its antioxidant and anti-inflammatory properties. Studies have shown that compounds with similar structures exhibit significant inhibition of pro-inflammatory enzymes like COX-2. The presence of the sulfooxy group is believed to enhance these biological activities by modulating various biochemical pathways.

Medicine

In medical research, this compound is being investigated for its therapeutic effects in treating diseases related to inflammation and oxidative stress. Preliminary studies suggest that it may serve as a candidate for developing new analgesic and anti-inflammatory agents. For instance, derivatives containing methoxy groups have shown promising results in analgesic activity when compared to standard medications.

Industry

The compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in pharmaceuticals and agrochemicals. The growing interest in sustainable and environmentally friendly chemical processes further enhances its industrial relevance.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of several derivatives of this compound. The results demonstrated that certain derivatives exhibited significant inhibition of COX-2 enzyme activity, outperforming traditional anti-inflammatory drugs like celecoxib in some cases .

Case Study 2: Synthesis and Toxicity Assessment

Another research effort focused on synthesizing new compounds based on the structure of this compound. The study assessed their analgesic activity through pharmacological tests and histopathological evaluations. The findings indicated low toxicity levels and promising analgesic effects comparable to established medications .

Mechanism of Action

The mechanism of action of 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfooxy group plays a crucial role in its reactivity and biological activity. It can modulate various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfated phenylpropenoic acids. Below is a comparative analysis with structurally and functionally related compounds:

Structural Analogs

Compound Name Core Structure Substituents Molecular Formula Key Features
3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid Phenylpropenoic acid 3,5-di-OCH₃; 4-OSO₃H C₁₁H₁₂O₈S High polarity due to sulfation; conjugated double bond enhances stability.
3,5-Dimethoxy-4-(sulfooxy)benzoic acid Benzoic acid 3,5-di-OCH₃; 4-OSO₃H C₉H₁₀O₈S Lacks α,β-unsaturation; lower acidity (pKa ~2–3) compared to propenoic acid derivatives .
4'-O-Glucopyranosylsinapic acid Phenylpropenoic acid 3,5-di-OCH₃; 4-O-glucopyranosyl C₁₇H₂₀O₁₁ Glucoside enhances hydrophilicity but reduces acidity (pKa ~4.5–5.5) .
3-(4-Hydroxy-3-sulfooxyphenyl)propanoic acid Phenylpropanoic acid 4-OH; 3-OSO₃H C₉H₁₀O₇S Saturated backbone reduces conjugation; higher metabolic stability .

Functional Comparisons

  • Acidity and Solubility: The sulfoxy group in the target compound confers stronger acidity (pKa ~1–2 for ‑OSO₃H) compared to hydroxyl or methoxy analogs. This enhances water solubility, making it suitable for pharmaceutical formulations requiring aqueous compatibility. In contrast, glucosylated analogs (e.g., 4'-O-Glucopyranosylsinapic acid) exhibit moderate solubility due to the bulky sugar moiety .
  • Biological Activity: Sulfated phenolic acids are often associated with antioxidant and anti-inflammatory properties. The α,β-unsaturated system in the target compound may facilitate Michael addition reactions with cellular thiols, a mechanism less prevalent in saturated analogs like 3-(4-hydroxy-3-sulfooxyphenyl)propanoic acid .

Quantitative Data from Metabolomic Studies

Metabolite profiling () highlights relative abundances of related compounds:

Compound Name Concentration (Mean, ng/mL) Notes
3,5-Dimethoxy-4-(sulfooxy)benzoic acid 234,459,763.80 High abundance in plant extracts.
3-(4-Hydroxy-3-sulfooxyphenyl)propanoic acid 3,413,948,470.33 Dominant in microbial metabolism.
4'-O-Glucopyranosylsinapic acid Not quantified Reported in Capsicum species.

The target compound’s absence from this dataset suggests it may be a minor metabolite or specific to niche biosynthetic pathways.

Biological Activity

3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid (CAS No. 651705-77-0) is a derivative of cinnamic acid characterized by the presence of methoxy and sulfooxy groups. This unique structure contributes to its diverse biological activities, making it a subject of interest in various fields, including medicinal chemistry, pharmacology, and biochemistry.

  • Molecular Formula : C11H12O8S
  • Molecular Weight : 304.27 g/mol
  • IUPAC Name : 3-(3,5-dimethoxy-4-sulfooxyphenyl)prop-2-enoic acid
  • Canonical SMILES : COC1=CC(=CC(=C1OS(=O)(=O)O)OC)C=CC(=O)O

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The sulfooxy group enhances its reactivity and allows it to modulate multiple biochemical pathways. This compound has been shown to exhibit antioxidant and anti-inflammatory properties, which are crucial for its therapeutic potential.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antioxidant Activity : It can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Anti-inflammatory Properties : Studies suggest that it inhibits pro-inflammatory cytokines, contributing to its potential in treating inflammatory diseases.
  • Antimicrobial Effects : Preliminary studies have indicated that it may possess antibacterial and antifungal properties, similar to other cinnamic acid derivatives .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits cytokine production
AntimicrobialExhibits antibacterial and antifungal properties

Case Study: Antioxidant Activity

In a study assessing the antioxidant capacity of various cinnamic acid derivatives, this compound demonstrated significant radical scavenging activity. The compound was tested against DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals, showing an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study: Anti-inflammatory Effects

Another study investigated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The results showed a marked reduction in the levels of TNF-alpha and IL-6 upon treatment with the compound, suggesting its potential application in inflammatory conditions .

Table 2: Comparison with Related Compounds

Compound NameStructural FeaturesUnique Aspects
3-[3,4-Dimethoxyphenyl]prop-2-enoic acidLacks sulfooxy groupDifferent reactivity
3-[3,5-Dihydroxy-4-(sulfooxy)phenyl]prop-2-enoic acidContains hydroxyl groupsVariations in biological activity
Ferulic AcidContains hydroxy and methoxy groupsKnown for strong antioxidant properties

The presence of both methoxy and sulfooxy groups in this compound provides it with unique chemical reactivity and biological activity compared to similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-[3,5-Dimethoxy-4-(sulfooxy)phenyl]prop-2-enoic acid, and how do reaction conditions influence sulfation efficiency?

  • Methodological Answer : Synthesis typically involves sulfation of the phenolic hydroxyl group in the precursor molecule (e.g., ferulic acid derivatives). Sulfation can be achieved using sulfur trioxide-triethylamine complexes or enzymatic sulfotransferases. Reaction efficiency depends on pH (optimal ~7–8 for enzymatic methods), temperature (25–37°C), and protecting group strategies to prevent over-sulfation. Post-synthesis purification via ion-exchange chromatography is critical due to the polar nature of the sulfated product .

Q. How can the purity and structural integrity of this compound be validated in pharmacological studies?

  • Methodological Answer : Use high-performance liquid chromatography (HPLC) with UV detection (λ = 280 nm) to assess purity. Confirm structural integrity via NMR (¹H/¹³C) to verify sulfation at the 4-position and intact α,β-unsaturated carboxylic acid moiety. Mass spectrometry (ESI-MS) should show a molecular ion peak at m/z 275.25 (M⁻) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous solutions?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in DMSO (10 mg/mL). Stability tests under varying pH (3–9) and temperature (4–37°C) reveal degradation above 40°C, necessitating storage at –20°C. Buffered solutions (pH 6–7) are recommended for biological assays to minimize hydrolysis of the sulfate ester .

Advanced Research Questions

Q. How does the sulfation pattern influence the compound’s hydrogen-bonding network in crystal structures, and what implications does this have for its reactivity?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement ) reveals that the sulfate group participates in strong hydrogen bonds with adjacent methoxy oxygen atoms, creating a rigid planar structure. This network reduces conformational flexibility, potentially limiting interactions with biological targets unless the sulfate is enzymatically cleaved. Graph set analysis (e.g., R₂²(8) motifs) can map hydrogen-bonding patterns .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., DMSO concentration affecting redox potential). Use orthogonal assays:

  • Antioxidant Activity : DPPH radical scavenging (IC₅₀ comparison with Trolox).
  • Pro-Oxidant Effects : Measure hydroxyl radical generation via electron paramagnetic resonance (EPR).
    Control for auto-oxidation by conducting experiments under inert atmospheres .

Q. How can computational modeling predict the compound’s interaction with sulfatase enzymes, and what experimental validation is required?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using the enzyme’s crystal structure (PDB ID: 1HYD). Focus on the sulfate-binding pocket and key residues (e.g., His/Cys in active sites). Validate predictions via enzyme kinetics (Km/Vmax) using recombinant sulfatases and HPLC to monitor desulfation .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., plant extracts or plasma), and how can they be mitigated?

  • Methodological Answer : Matrix interference from phenolic analogs (e.g., ferulic acid) requires selective extraction (solid-phase extraction with C18 columns) and LC-MS/MS detection in MRM mode (m/z 275 → 135 for quantification). Internal standards (e.g., deuterated analogs) improve accuracy .

Tables for Key Data

Property Value Method Reference
Molecular Weight274.25 g/molESI-MS
Solubility in DMSO10 mg/mL (36.46 mM)Gravimetric analysis
Stability (pH 7, 25°C)>90% over 24 hoursHPLC-UV
Sulfatase Km12.5 ± 1.8 µMEnzyme kinetics

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